N-(2-naphthalen-2-ylethyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-naphthalen-2-ylethyl)formamide is an organic compound characterized by the presence of a formamide group attached to a naphthalene ring via an ethyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-naphthalen-2-ylethyl)formamide can be achieved through several methods. One common approach involves the reaction of 2-naphthylacetic acid with formamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired formamide derivative.
Another method involves the use of 2-naphthylacetonitrile, which is first hydrolyzed to 2-naphthylacetic acid, followed by formylation using formamide and a suitable catalyst. This method offers an alternative route with potentially higher yields and fewer by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-naphthalen-2-ylethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: N-(2-naphthalen-2-ylethyl)amine.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-naphthalen-2-ylethyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-naphthalen-2-ylethyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The naphthalene ring provides a hydrophobic core that can interact with hydrophobic regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-naphthyl)formamide
- N-(2-naphthalen-2-ylmethyl)formamide
- N-(2-naphthalen-2-ylethyl)acetamide
Uniqueness
N-(2-naphthalen-2-ylethyl)formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl linker between the naphthalene ring and the formamide group allows for greater flexibility and potential interactions with target molecules compared to similar compounds with different linkers or substituents.
Eigenschaften
Molekularformel |
C13H13NO |
---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
N-(2-naphthalen-2-ylethyl)formamide |
InChI |
InChI=1S/C13H13NO/c15-10-14-8-7-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9-10H,7-8H2,(H,14,15) |
InChI-Schlüssel |
SVDIEDOETZZUJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CCNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.